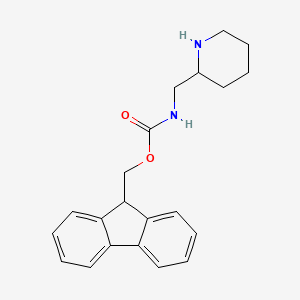

2-N-Fmoc-aminomethyl piperidine

描述

Significance of Piperidine (B6355638) Derivatives in Chemical Biology and Pharmaceutical Research

The piperidine ring, a six-membered heterocycle containing a nitrogen atom, is a privileged scaffold in medicinal chemistry and chemical biology. nih.govencyclopedia.pub Its prevalence is underscored by its presence in a wide array of pharmaceuticals and naturally occurring alkaloids with diverse biological activities. nih.govresearchgate.net Piperidine derivatives are integral components in over twenty classes of drugs, demonstrating their versatility in targeting various biological pathways. nih.govencyclopedia.pub Their pharmacological applications span a broad spectrum, including use as analgesics, antipsychotics, antivirals, and agents for treating Alzheimer's disease and cancer. encyclopedia.pubijnrd.org

The significance of the piperidine moiety often lies in its ability to influence the pharmacokinetic and pharmacodynamic properties of a molecule. researchgate.net It can enhance membrane permeability, improve receptor binding, and contribute to metabolic stability. researchgate.net For instance, the benzyl-piperidine group is known to provide good binding to the catalytic site of the AChE enzyme, a key target in Alzheimer's disease therapy. encyclopedia.pub

Natural products containing the piperidine skeleton, such as piperine (B192125) from black pepper, have been shown to possess a range of beneficial biological properties, including antibacterial and anticancer activities. encyclopedia.pubtaylorandfrancis.com Other piperidine alkaloids like atropine (B194438) and morphine are well-established therapeutic agents. nih.gov The continued exploration of synthetic piperidine derivatives allows chemists to fine-tune molecular properties, leading to the discovery of new and improved therapeutic agents. nih.gov

Table 1: Examples of Drugs Containing a Piperidine Scaffold

| Drug Name | Therapeutic Class |

| Donepezil | Alzheimer's Disease ijnrd.org |

| Crizotinib | Anticancer nih.gov |

| Meperidine | Analgesic ijnrd.org |

| Voglibose | Antidiabetic ijnrd.org |

| Haloperidol | Antipsychotic |

| Ritalin (Methylphenidate) | ADHD Treatment |

Strategic Importance of Chiral Piperidine Scaffolds in Asymmetric Synthesis

The introduction of chirality into a piperidine scaffold dramatically expands its potential in drug design and asymmetric synthesis. thieme-connect.comthieme-connect.com The specific three-dimensional arrangement of substituents on the piperidine ring can profoundly influence a molecule's biological activity, selectivity, and pharmacokinetic profile. thieme-connect.comthieme-connect.comresearchgate.net Consequently, the development of methods for the enantioselective synthesis of piperidines is a critical area of research. nih.govacs.orgacs.orgresearchgate.net

Chiral piperidine-containing drugs have demonstrated the importance of stereochemistry in achieving desired therapeutic outcomes. thieme-connect.com The introduction of a chiral center can modulate physicochemical properties such as aqueous solubility and can lead to enhanced potency and selectivity for a biological target. thieme-connect.comthieme-connect.com For example, strategic placement of a substituent at a specific position on the piperidine ring of certain inhibitors has been shown to significantly improve their efficacy. thieme-connect.com

The synthesis of enantiomerically pure piperidines often relies on strategies such as the use of chiral building blocks, chiral catalysts, or chemo-enzymatic methods. acs.orgrsc.orgnih.gov These approaches allow for the construction of complex piperidine derivatives with precise control over their stereochemistry, which is essential for developing new generations of chiral drugs and catalysts. nih.govacs.orgorganic-chemistry.orgdicp.ac.cn The ability to create diverse substitution patterns on a chiral piperidine core provides medicinal chemists with the tools to systematically explore structure-activity relationships. acs.org

Evolution and Principles of the Fmoc Protecting Group in Peptide and Organic Synthesis

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of modern organic synthesis, particularly in the realm of solid-phase peptide synthesis (SPPS). nih.govaltabioscience.com Introduced by Carpino and Han in the 1970s, the Fmoc group revolutionized peptide chemistry by providing a base-labile protecting group for amines that is orthogonal to the acid-labile protecting groups commonly used for amino acid side chains. nih.govacs.org

The key advantage of the Fmoc group is its stability under acidic conditions and its rapid removal with a mild base, typically a solution of piperidine in a solvent like N,N-dimethylformamide (DMF). wikipedia.orgamericanpeptidesociety.org This mild deprotection condition is compatible with a wide range of sensitive functional groups, making Fmoc chemistry highly versatile. altabioscience.comlgcstandards.com The deprotection mechanism proceeds via a β-elimination reaction, generating a dibenzofulvene byproduct that can be monitored by UV spectroscopy to track the progress of the reaction. chempep.com

Initially developed for solution-phase synthesis, the Fmoc group found its true calling in SPPS, where its use as a temporary Nα-protecting group allows for the stepwise assembly of peptides on a solid support. lgcstandards.commtoz-biolabs.com This approach simplifies purification, as excess reagents and byproducts are simply washed away after each step. lgcstandards.com The Fmoc/tBu strategy, which combines the base-labile Fmoc group for the N-terminus with acid-labile tert-butyl-based side-chain protecting groups, has become the dominant method for peptide synthesis. lifetein.com The high purity and availability of Fmoc-protected amino acids have further solidified its importance in both academic research and industrial production of peptides. nih.gov

Table 2: Key Features of the Fmoc Protecting Group

| Feature | Description |

| Chemical Nature | A base-labile carbamate (B1207046) protecting group for amines. wikipedia.orgtotal-synthesis.com |

| Introduction | Typically introduced using Fmoc-Cl or Fmoc-OSu. wikipedia.orgtotal-synthesis.com |

| Deprotection | Cleaved by a mild base, most commonly 20% piperidine in DMF. wikipedia.orglifetein.com |

| Mechanism of Cleavage | Base-induced β-elimination. chempep.com |

| Orthogonality | Stable to acidic conditions, making it orthogonal to acid-labile protecting groups like Boc. chempep.comtotal-synthesis.com |

| Monitoring | The dibenzofulvene byproduct has a strong UV absorbance, allowing for reaction monitoring. chempep.com |

Overview of 2-N-Fmoc-aminomethyl piperidine as a Key Chiral Building Block

This compound represents the convergence of the advantageous features of both chiral piperidines and Fmoc chemistry. This molecule is a valuable chiral building block for the synthesis of more complex structures, particularly peptidomimetics and other molecules where a constrained, chiral amine is required.

The piperidine ring provides a defined conformational scaffold, while the aminomethyl substituent at the 2-position introduces a key functional handle. The chirality at this position is crucial for directing the stereochemical outcome of subsequent reactions and for specific interactions with biological targets. The Fmoc group protects the primary amine, allowing for its selective deprotection under mild basic conditions without affecting other functionalities in the molecule.

The use of Fmoc-protected building blocks like this compound is particularly advantageous in the synthesis of peptide analogs. By incorporating this non-natural amino acid surrogate, researchers can introduce conformational constraints and novel side chains that can enhance biological activity, improve metabolic stability, and modulate receptor selectivity. The Fmoc group facilitates its seamless integration into standard solid-phase synthesis protocols.

In essence, this compound serves as a pre-packaged, stereochemically defined component that simplifies the synthesis of complex chiral molecules, making it a valuable tool for drug discovery and the development of new chemical entities.

Structure

2D Structure

3D Structure

属性

IUPAC Name |

9H-fluoren-9-ylmethyl N-(piperidin-2-ylmethyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O2/c24-21(23-13-15-7-5-6-12-22-15)25-14-20-18-10-3-1-8-16(18)17-9-2-4-11-19(17)20/h1-4,8-11,15,20,22H,5-7,12-14H2,(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJMWJNIFDZWLIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60374673 | |

| Record name | 2-N-Fmoc-aminomethyl piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

672310-15-5 | |

| Record name | Carbamic acid, (2-piperidinylmethyl)-, 9H-fluoren-9-ylmethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=672310-15-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-N-Fmoc-aminomethyl piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60374673 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 672310-15-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for Chiral 2 Aminomethyl Piperidine Derivatives

Asymmetric Synthesis of the Piperidine (B6355638) Core

The enantioselective construction of the piperidine ring is a critical step in the synthesis of chiral 2-aminomethyl piperidine derivatives. Various strategies have been developed to control the stereochemistry of the piperidine scaffold.

Catalytic Enantioselective Approaches

Catalytic methods offer an efficient and atom-economical approach to chiral piperidines. These methods often employ chiral catalysts to induce enantioselectivity in the ring-forming reaction.

Rhodium(I)-catalyzed Cycloadditions: An enantioselective rhodium(I)-catalyzed [2+2+2] cycloaddition has been developed for the synthesis of polysubstituted piperidines. nih.govnih.gov This method utilizes a cleavable tether and proceeds with a variety of alkyne substrates, affording the desired products in good yields and with high enantioselectivity. nih.govnih.gov The reaction is catalyzed by a rhodium(I) complex, with [Rh(C2H4)2Cl]2 proving to be a highly efficient precatalyst. nih.gov The use of TADDOL-based and BINOL-based phosphoramidite (B1245037) ligands has been explored, with the electron-withdrawing phosphoramidite, CKphos, demonstrating superior performance in terms of yield and enantioselectivity. nih.gov This approach provides access to piperidinol scaffolds which can be further functionalized. nih.gov Additionally, rhodium-catalyzed asymmetric reductive Heck reactions of arylboronic acids with phenyl pyridine-1(2H)-carboxylate have been shown to produce 3-substituted tetrahydropyridines with high yield and excellent enantioselectivity, which can then be reduced to the corresponding piperidines. nih.govorganic-chemistry.org

Cu(I)-catalyzed Protoborylation: Copper-catalyzed reactions have also emerged as a powerful tool for piperidine synthesis. A Cu(I)-catalyzed asymmetric cyclizative aminoboration of alkenes has been developed to produce 2,3-cis-disubstituted piperidines with excellent enantioselectivities. researchgate.net This method employs a chiral (S,S)-Ph-BPE ligand in combination with a copper catalyst. researchgate.net Furthermore, a copper-catalyzed enantioselective δ C-H cyanation of acyclic amines provides access to chiral piperidines through a radical relay mechanism. nih.gov This strategy allows for the remote functionalization of amines and has been successfully applied to the synthesis of a family of chiral piperidines. nih.gov

Table 1: Catalytic Enantioselective Approaches to Piperidine Synthesis

| Catalytic System | Reaction Type | Key Features | Reference |

| Rhodium(I) / CKphos | [2+2+2] Cycloaddition | Good yields, high enantioselectivity, broad substrate scope. | nih.gov |

| Rhodium(I) / Josiphos Ligand | Asymmetric Reductive Heck | High yield and enantioselectivity for 3-substituted piperidines. | nih.govorganic-chemistry.org |

| Copper(I) / (S,S)-Ph-BPE | Cyclizative Aminoboration | Excellent enantioselectivity for 2,3-cis-disubstituted piperidines. | researchgate.net |

| Copper(II) / Chiral Ligand | Radical δ C-H Cyanation | Enantioselective synthesis of chiral piperidines from acyclic amines. | nih.gov |

Organocatalytic Strategies for Piperidine Scaffolds

Organocatalysis provides a metal-free alternative for the asymmetric synthesis of piperidines. An O-TMS protected diphenylprolinol has been utilized as a catalyst in a domino Michael addition/aminalization process to synthesize polysubstituted piperidines from aldehydes and nitroolefins. nih.govacs.org This one-step reaction allows for the formation of four contiguous stereocenters with excellent enantioselectivity. nih.gov

Stereoselective Ring-Forming Reactions

Domino Mannich–Michael Reactions: The domino Mannich–Michael reaction is a powerful strategy for the one-pot synthesis of substituted piperidines. lookchem.com This reaction involves the addition of an enolate to an imine, followed by an intramolecular aza-Michael addition to form the piperidine ring. lookchem.com The use of chiral sulfinyl imines has enabled the synthesis of enantiopure piperidines. lookchem.com A stereoselective three-component vinylogous Mannich-type reaction has also been developed, inspired by the biosynthesis of piperidine alkaloids, to produce multisubstituted chiral piperidines. rsc.org

N-sulfonyliminium Ion Triggered Cyclizations: The cyclization of N-sulfonyliminium ions represents another effective method for constructing piperidine scaffolds. usm.eduusm.edu These reactions can be catalyzed by Lewis acids, such as metal triflates, to activate the sulfonamide nitrogen for condensation with an aldehyde and subsequent intramolecular cyclization. usm.eduusm.edu Scandium(III) and copper(II) triflates have been identified as effective catalysts for this transformation. usm.eduusm.edu The use of chiral ligands, such as PyBOX ligands, is being explored to induce asymmetry in these cyclizations. usm.eduusm.edu

Radical-Mediated Enantioselective C-H Functionalization

Radical-mediated C-H functionalization has emerged as a novel approach for the enantioselective synthesis of piperidines. A chiral copper catalyst has been employed to initiate and control an intramolecular hydrogen atom transfer (HAT) via an N-centered radical relay mechanism, leading to the δ C-H cyanation of acyclic amines. nih.gov The resulting enantioenriched δ-amino nitriles can then be converted to a variety of chiral piperidines. nih.govmdpi.com

Application of Chiral Auxiliaries in Piperidine Synthesis

Chiral auxiliaries are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. numberanalytics.com D-arabinopyranosylamine has been used as a chiral auxiliary in the stereoselective synthesis of 2-substituted dehydropiperidinones via a domino Mannich–Michael reaction. cdnsciencepub.com These intermediates can be further transformed into variously disubstituted piperidine derivatives. The use of chiral auxiliaries allows for high levels of stereocontrol in the synthesis of complex molecules. numberanalytics.com

Installation and Selective Protection of the Aminomethyl Moiety

Once the chiral piperidine core is constructed, the next critical step is the installation and selective protection of the aminomethyl group at the 2-position. The protection of the amino group is crucial for subsequent synthetic manipulations. The 9-fluorenylmethyloxycarbonyl (Fmoc) group is a commonly used protecting group for amines, particularly in peptide synthesis, due to its base-lability, allowing for mild deprotection conditions, often using a solution of piperidine in DMF. acs.orgresearchgate.net

The aminomethyl moiety can be introduced through various methods, such as the reduction of a nitrile or an amide at the 2-position of the piperidine ring. For instance, the enantioselective δ C-H cyanation method directly installs a nitrile group that can be subsequently reduced to the aminomethyl group. nih.gov The choice of protecting group for the piperidine nitrogen and the newly introduced aminomethyl group is critical to ensure orthogonality, allowing for selective deprotection and further functionalization. Common protecting groups for the piperidine nitrogen include tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz).

Stereoselective Introduction of the Aminomethyl Group

The creation of the chiral center at the C2 position of the piperidine ring while simultaneously introducing the aminomethyl group requires sophisticated asymmetric methodologies. These methods often involve multi-step, one-pot sequences that build the heterocyclic ring and set the desired stereochemistry with high fidelity.

One of the most effective strategies involves an organocatalytic approach using proline. An efficient method for synthesizing enantiomerically enriched 2-aminomethyl piperidines begins with the proline-catalyzed asymmetric α-amination of an aldehyde. acs.orgfigshare.com This initial step establishes the key stereocenter. The reaction is followed by a reductive amination and cyclization cascade to form the piperidine ring. This sequence provides the desired chiral 2-aminomethyl piperidine derivatives in high yields and with good enantioselectivity. acs.orgfigshare.com

Another powerful method utilizes a metal-complex as a chiral auxiliary to direct the stereochemical outcome of the cyclization. In this approach, a 1,5-keto-aldehyde, which is part of a side-chain attached to an η⁴-dienetricarbonyliron complex, undergoes a double reductive amination with a primary amine. nih.gov The tricarbonyliron complex serves as a potent stereocontrolling element, leading to the formation of a single diastereoisomeric piperidine product. nih.gov The stereochemistry is definitively established through this cascade process, and the iron auxiliary can be subsequently removed to yield the free 2-substituted piperidine. nih.gov

| Methodology | Key Reagents & Catalysts | Key Features | Stereoselectivity | Reference |

|---|---|---|---|---|

| Proline-Catalyzed Asymmetric Diamination | L-Proline, Dibenzyl azodicarboxylate (DBAD), NaBH4 | Organocatalytic α-amination of an aldehyde followed by reductive amination/cyclization. | Good enantioselectivity. | acs.orgfigshare.com |

| Iron-Complex Mediated Reductive Amination | η⁴-Dienetricarbonyliron complex, NaBH(OAc)3, Primary amine | The iron complex acts as a chiral auxiliary, directing a double reductive amination cascade. | Complete diastereoselectivity, forming a single diastereoisomer. | nih.gov |

Site-Selective Fmoc Protection of the Aminomethyl Nitrogen

Once the chiral 2-aminomethyl piperidine is synthesized, its utility as a building block often requires differential protection of its two nitrogen atoms: the endocyclic secondary amine of the piperidine ring and the exocyclic primary amine of the aminomethyl group. Site-selective protection with the 9-fluorenylmethoxycarbonyl (Fmoc) group on the aminomethyl nitrogen is a common and crucial transformation.

The chemoselective Fmoc protection is based on the inherent differences in nucleophilicity and steric hindrance between the primary and secondary amines. The primary amine of the aminomethyl group is less sterically encumbered and generally more nucleophilic than the secondary amine within the piperidine ring. researchgate.netresearchgate.net This reactivity difference allows for the selective acylation of the primary amine under carefully controlled conditions.

The standard procedure involves reacting the diamine with an Fmoc-donating reagent, such as 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) or 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl). total-synthesis.com The reaction is typically performed in the presence of a mild, non-nucleophilic base to neutralize the acid byproduct. total-synthesis.com By using a stoichiometric amount of the Fmoc reagent at controlled temperatures, the reaction favors the formation of the N-Fmoc derivative on the more accessible primary amine, leaving the secondary ring amine free for subsequent transformations. The choice of solvent, such as dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF), can also influence the reaction's selectivity and rate. springernature.com

| Fmoc Reagent | Base | Solvent | Key Principle | Reference |

|---|---|---|---|---|

| Fmoc-OSu (9-fluorenylmethylsuccinimidyl carbonate) | NaHCO3 (Sodium bicarbonate) or DIEA (N,N-Diisopropylethylamine) | DCM (Dichloromethane) or DMF (N,N-Dimethylformamide) | Higher reactivity of the less sterically hindered primary amine towards the acylating agent. | researchgate.nettotal-synthesis.com |

| Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) | Pyridine (B92270) or NaHCO3 | DCM or Dioxane/Water | Preferential reaction at the more nucleophilic and accessible aminomethyl nitrogen. | total-synthesis.com |

Reactivity and Chemoselective Transformations of 2 N Fmoc Aminomethyl Piperidine

Mechanism and Efficacy of Fmoc Deprotection

The Fmoc group is a base-labile protecting group for primary and secondary amines, renowned for its stability under acidic conditions and its swift removal with mild bases. chempep.comnih.gov This orthogonality is a cornerstone of modern solid-phase peptide synthesis (SPPS). chempep.comacsgcipr.org

The removal of the Fmoc group proceeds via a β-elimination mechanism (specifically, E1cB). rsc.orgembrapa.br The process is initiated by a base abstracting the acidic proton at the C9 position of the fluorene (B118485) ring system. nih.govspringernature.comyoutube.com This deprotonation is favorable because it forms a stabilized carbanion, which is an aromatic cyclopentadienyl (B1206354) anion derivative. total-synthesis.com

Following proton abstraction, a rapid elimination cascade occurs, releasing carbon dioxide and the highly reactive dibenzofulvene (DBF) intermediate. rsc.orgembrapa.brtotal-synthesis.com Secondary amines, such as piperidine (B6355638), are particularly effective for this deprotection step for two main reasons: they are strong enough bases to initiate the reaction and they act as efficient scavengers for the liberated DBF. nih.govnih.govtotal-synthesis.com The secondary amine traps the electrophilic DBF through a Michael-type addition, forming a stable adduct that is easily washed away, driving the equilibrium towards the deprotected amine. total-synthesis.comscielo.org.mx

Commonly used bases for Fmoc cleavage include:

Piperidine: The most conventional reagent, typically used in a 20-40% solution in a polar aprotic solvent like N,N-dimethylformamide (DMF). acsgcipr.orgnih.govspringernature.com It provides rapid and efficient deprotection. embrapa.brtotal-synthesis.com

4-Methylpiperidine (B120128): An effective alternative to piperidine, exhibiting similar or even slightly faster deprotection kinetics. scielo.org.mxresearchgate.netresearchgate.net It is often favored as it is not a controlled substance like piperidine. nih.govresearchgate.net Studies have shown that it can be used at lower concentrations (e.g., 2.5%) and still achieve complete Fmoc removal. researchgate.net

Tris(2-aminoethyl)amine: A polyamine reagent that has been shown to scavenge dibenzofulvene very rapidly, in as little as two minutes. springernature.com Its high nucleophilicity makes it an efficient trap for the DBF byproduct. springernature.com

The rate of Fmoc deprotection is influenced by the choice of base, its concentration, and the solvent. While piperidine and 4-methylpiperidine offer very fast cleavage, other bases can also be employed, though their kinetics may vary. nih.govspringernature.com

| Base | Typical Concentration | Deprotection Half-Life (t½) | Notes |

| Piperidine | 20% in DMF | ~7 seconds for Fmoc-Val | The standard reagent; highly efficient but can promote side reactions. rsc.org |

| 4-Methylpiperidine | 20% in DMF | Similar to piperidine | A viable, non-precursor alternative to piperidine. scielo.org.mxresearchgate.net |

| Piperazine | 5% in DMF | ~50 seconds | Slower kinetics than piperidine but may reduce side reactions. rsc.org |

| Piperazine (10%) + DBU (2%) | 10% / 2% in NMP/EtOH | Faster than 20% Piperidine | The strong, non-nucleophilic base DBU accelerates proton abstraction. rsc.orgacs.org |

A significant side reaction during base-mediated Fmoc deprotection is the formation of aspartimide . This occurs when a peptide sequence contains an aspartic acid (Asp) residue, particularly in motifs like Asp-Gly, Asp-Ala, or Asp-Ser. rsc.orgiris-biotech.depeptide.com The peptide backbone nitrogen attacks the side-chain carbonyl of the aspartate, forming a cyclic succinimide (B58015) ring. rsc.org This aspartimide intermediate can then be opened by nucleophiles like piperidine or water, leading to a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide isomer. rsc.org

The choice of deprotection agent can influence the extent of aspartimide formation. Stronger bases or prolonged exposure can exacerbate the problem. researchgate.net While piperidine is effective, it is known to promote this side reaction. nih.govresearchgate.net The use of weaker bases like piperazine, or the addition of acidic additives like 1-hydroxybenzotriazole (B26582) (HOBt) or formic acid to the piperidine solution, has been shown to suppress aspartimide formation, albeit sometimes at the cost of slower deprotection kinetics. rsc.orgresearchgate.netbiotage.com

Amide Bond Formation and Functionalization Reactions

The primary amine of 2-N-Fmoc-aminomethyl piperidine is the key site for functionalization, typically following Fmoc group removal.

In the context of building larger molecules, the Fmoc-protected amine of this compound is kept intact while other reactive sites on the molecule undergo reaction. For instance, if this compound were part of a larger scaffold, the piperidine nitrogen could act as a nucleophile in a separate reaction. The Fmoc group ensures the primary aminomethyl group does not interfere. researchgate.net

The core of peptide synthesis involves the formation of an amide bond between the carboxyl group of one amino acid and the amino group of another. bachem.comluxembourg-bio.com To achieve this, the carboxylic acid must first be activated. luxembourg-bio.com This is accomplished using coupling reagents which convert the carboxyl group into a more reactive intermediate, susceptible to nucleophilic attack by an amine. chempep.combachem.com

Common classes of coupling reagents include:

Carbodiimides: Such as N,N'-dicyclohexylcarbodiimide (DCC), which activate carboxylic acids to form highly reactive O-acylisourea intermediates. luxembourg-bio.comyoutube.com

Aminium/Uronium Salts: Reagents like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are widely used in SPPS to form active OBt esters, facilitating efficient and rapid coupling with minimal racemization. chempep.com

Once the Fmoc group is removed from this compound, a free primary amine is exposed. This nucleophilic amine is available for a wide array of derivatization reactions, allowing for the introduction of various functional groups. This step is fundamental to using the compound as a building block or scaffold.

Common derivatization reactions include:

Acylation: Reaction with activated carboxylic acids (e.g., acid chlorides, anhydrides, or using peptide coupling reagents) to form amides. This is the basis for extending a peptide chain or attaching other acyl moieties.

Alkylation: Reaction with alkyl halides or other electrophiles to form secondary amines. Reductive amination with aldehydes or ketones is another common method for achieving N-alkylation. nih.gov

Arylation: Formation of a C-N bond with an aromatic ring, often through transition metal-catalyzed cross-coupling reactions.

Sulfonylation: Reaction with sulfonyl chlorides to yield sulfonamides.

Synthetic Transformations of the Piperidine Ring System

Beyond the reactivity of the aminomethyl side chain, the piperidine ring itself can be a target for synthetic modification. These transformations allow for the creation of highly substituted and structurally diverse piperidine derivatives. researchgate.netajchem-a.com The presence and nature of the N-substituent on the piperidine ring can direct or influence the site-selectivity of these reactions. nih.gov

Methods for functionalizing the piperidine ring include:

C-H Functionalization: Direct activation and substitution of C-H bonds on the piperidine ring is a modern strategy to introduce substituents. nih.gov Rhodium-catalyzed C-H insertion reactions, for example, can achieve functionalization at the C2 or C4 positions, with the regioselectivity often controlled by the choice of catalyst and the nitrogen protecting group. nih.gov

Hydrogenation: The piperidine ring can be formed through the hydrogenation of a corresponding substituted pyridine (B92270) ring, a common method for synthesizing piperidine derivatives. researchgate.netnih.gov

Cyclization Reactions: Intramolecular cyclization of acyclic precursors is a powerful strategy for constructing the piperidine ring with predefined stereochemistry. nih.govresearchgate.net

Ring-Opening of Bridged Systems: Reductive ring-opening of bicyclic intermediates can also lead to functionalized piperidines. nih.gov

These transformations enable the synthesis of a vast array of complex molecules, where the 2-aminomethyl piperidine unit serves as a versatile scaffold. researchgate.netacs.org

Strategic Applications of 2 N Fmoc Aminomethyl Piperidine in Complex Molecule Synthesis

Role as a Chiral Building Block in Peptidomimetic and Peptide Analog Synthesis

The incorporation of non-natural amino acids and scaffolds is a cornerstone of modern peptidomimetic design, aiming to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability. 2-N-Fmoc-aminomethyl piperidine (B6355638) serves as a key chiral building block in this endeavor, providing a rigid piperidine core that can mimic or induce specific secondary structures in peptide chains.

Solid-Phase Peptide Synthesis (SPPS) Methodologies Incorporating 2-N-Fmoc-aminomethyl piperidine

The Fmoc protecting group on 2-aminomethyl piperidine makes it fully compatible with standard Solid-Phase Peptide Synthesis (SPPS) protocols. In SPPS, peptides are assembled in a stepwise manner on a solid support. The Fmoc group protects the primary amine of the incoming building block, preventing self-polymerization. This protecting group is cleaved under basic conditions, typically using a solution of piperidine in a suitable solvent, to liberate the free amine for coupling with the next Fmoc-protected amino acid in the sequence.

The use of this compound allows for its direct incorporation into a growing peptide chain. Once coupled to the resin-bound peptide, the Fmoc group is removed using standard deprotection conditions, and the peptide synthesis continues. This straightforward integration into the well-established SPPS workflow makes it an attractive building block for creating novel peptide analogs.

While specific examples detailing the synthesis of a wide range of peptides using this compound are not extensively documented in publicly available literature, its chemical properties and compatibility with Fmoc chemistry are well-established. The efficiency of Fmoc removal and coupling reactions are critical parameters in SPPS. The table below outlines typical conditions used in Fmoc-based SPPS.

| Step | Reagents and Conditions | Purpose |

| Fmoc Deprotection | 20% Piperidine in DMF | Removal of the Fmoc protecting group to expose the free amine for the next coupling reaction. |

| Amino Acid Coupling | Fmoc-amino acid, Coupling reagents (e.g., HCTU, HATU, DIC/Oxyma), Base (e.g., DIPEA) in DMF or NMP | Formation of the peptide bond between the free amine on the resin and the incoming Fmoc-protected amino acid. |

| Washing | DMF, DCM, IPA | Removal of excess reagents and byproducts after each deprotection and coupling step. |

| Cleavage | Trifluoroacetic acid (TFA) with scavengers (e.g., TIS, water) | Cleavage of the completed peptide from the solid support and removal of side-chain protecting groups. |

This table represents a generalized SPPS cycle. Specific conditions may vary depending on the sequence and the scale of the synthesis.

Design of Conformationally Constrained Peptidomimetics

A key advantage of incorporating 2-aminomethyl piperidine into a peptide backbone is the introduction of conformational constraint. The rigid six-membered ring of the piperidine scaffold restricts the rotational freedom of the peptide chain in its vicinity. This can be strategically employed to induce and stabilize specific secondary structures, such as β-turns or helical folds, which are often crucial for biological activity.

By replacing a native amino acid with the 2-aminomethyl piperidine unit, medicinal chemists can lock the peptide into a bioactive conformation, potentially leading to enhanced binding affinity and selectivity for its target receptor. The stereochemistry of the chiral center at the 2-position of the piperidine ring plays a critical role in dictating the resulting conformation of the peptidomimetic. Both (R)- and (S)-enantiomers of this compound can be synthesized, providing access to a wider range of conformational possibilities.

While detailed structural studies of peptides containing this compound are limited in the available literature, the principle of using cyclic constraints to control peptide conformation is a well-established strategy in medicinal chemistry.

Incorporation into Diverse Bioactive Scaffolds and Complex Natural Products

The 2-aminomethyl piperidine scaffold is a recurring motif in a variety of bioactive molecules and natural products. The Fmoc-protected derivative serves as a convenient starting material for the synthesis of these complex targets, particularly when solid-phase methodologies are employed.

The piperidine ring system is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs with diverse therapeutic applications. By using this compound, chemists can readily introduce this important structural feature into new molecular entities. The primary amine, once deprotected, can be further elaborated through various chemical transformations to build up the desired complexity of the target molecule.

For example, derivatives of (2S)-1-(arylacetyl)-2-(aminomethyl)piperidines have been identified as potent and selective kappa opioid receptor agonists. The synthesis of such compounds can be facilitated by using the corresponding Fmoc-protected piperidine building block.

Development of Chiral Ligands and Organocatalysts from Aminomethyl Piperidine Derivatives

Chiral piperidine derivatives are widely used as ligands in asymmetric catalysis and as organocatalysts. The 2-aminomethylpiperidine scaffold, with its two nitrogen atoms at a defined stereochemical relationship, is an excellent platform for the design of new chiral ligands and catalysts.

The primary amine of 2-aminomethylpiperidine can be readily functionalized to introduce additional coordinating groups or catalytic functionalities. The Fmoc-protected version provides a convenient handle for carrying out these modifications in a controlled manner, often on a solid support.

For instance, chiral diamines derived from 2-aminomethylpiperidine have been used to prepare effective organocatalysts for various asymmetric transformations. These catalysts often rely on the formation of chiral enamines or iminium ions to control the stereochemical outcome of the reaction.

While direct reports on the use of this compound for the synthesis of specific, highly effective chiral ligands or organocatalysts are not abundant in the literature, the potential for its application in this area is significant. The ability to synthesize both enantiomers of this building block is particularly valuable for the development of enantiocomplementary catalyst systems. Research in this area continues to explore the utility of such chiral scaffolds in the ongoing quest for new and efficient methods for asymmetric synthesis.

Computational and Mechanistic Investigations of Piperidine Derivatives

Quantum Chemical Studies on Conformational Preferences and Electronic Properties

Quantum chemical methods are powerful tools for investigating the intrinsic properties of molecules, such as their preferred three-dimensional structures and electronic charge distributions. For piperidine (B6355638) derivatives, these studies provide fundamental insights into their behavior.

For "2-N-Fmoc-aminomethyl piperidine," the bulky Fmoc (9-fluorenylmethyloxycarbonyl) protecting group on the aminomethyl substituent at the 2-position would be expected to have a profound impact on its conformational preferences. Quantum chemical calculations, such as those employing Density Functional Theory (DFT), can be used to determine the relative energies of the different possible conformers. These calculations would likely show a preference for conformations that minimize steric clash between the Fmoc group and the piperidine ring.

Furthermore, quantum chemical calculations can elucidate the electronic properties of piperidine derivatives. The distribution of electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO) are key determinants of a molecule's reactivity and its ability to engage in intermolecular interactions. ekb.eg For instance, the nitrogen atom in the piperidine ring is a site of high electron density, making it a potential hydrogen bond acceptor. The Fmoc group, with its aromatic fluorenyl system, introduces regions of π-electron density that can participate in π-π stacking or cation-π interactions. The HOMO-LUMO energy gap is an indicator of chemical stability; a larger gap suggests lower reactivity. ekb.eg

Table 1: Representative Data from Quantum Chemical Calculations on a Model Piperidine Derivative

| Calculated Property | Value | Significance |

| Relative Energy of Axial Conformer | -1.0 kcal/mol | The axial conformer is slightly more stable than the equatorial conformer. |

| Relative Energy of Equatorial Conformer | 0.0 kcal/mol | Serves as the reference energy for conformational analysis. |

| HOMO Energy | -6.5 eV | Indicates the molecule's electron-donating ability. |

| LUMO Energy | -1.2 eV | Indicates the molecule's electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | Suggests good chemical stability. |

| Dipole Moment | 2.5 D | Indicates the molecule's overall polarity. |

Note: The data in this table are illustrative and based on general findings for substituted piperidines. Specific values for "this compound" would require dedicated calculations.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Piperidine-Based Compounds

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com These models are invaluable in drug discovery for predicting the activity of novel compounds, prioritizing candidates for synthesis, and gaining insights into the structural features that govern biological response. nih.govmdpi.com

For piperidine-based compounds, QSAR studies have been successfully applied to a wide range of biological targets. nih.govmdpi.comresearchgate.net The process typically involves:

Data Set Preparation: A collection of piperidine derivatives with experimentally determined biological activities (e.g., IC50 values) is assembled. nih.govresearchgate.net

Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical structure, are calculated for each compound. These descriptors can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric and electronic fields). nih.gov

Model Development: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the biological activity. nih.govresearchgate.net

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques. nih.gov

In the context of "this compound," a QSAR study could be envisioned if a series of analogues with varying substituents on the piperidine ring or the Fmoc group were synthesized and tested for a specific biological activity. The resulting model could reveal, for example, that bulky substituents at a particular position on the piperidine ring are detrimental to activity, while electron-withdrawing groups on the fluorenyl moiety enhance it.

Table 2: Example of a QSAR Model for a Series of Piperidine Derivatives

| Statistical Parameter | Value | Interpretation |

| r² (squared correlation coefficient) | 0.85 | 85% of the variance in the biological activity is explained by the model. |

| q² (cross-validated r²) | 0.75 | The model has good internal predictive ability. |

| r²_pred (external validation r²) | 0.80 | The model has good predictive ability for an external set of compounds. |

| RMSE (Root Mean Square Error) | 0.30 | The average error in the predicted activity values is low. |

Note: This table presents typical statistical parameters for a robust QSAR model and does not represent a specific study on "this compound."

Molecular Docking and Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to study the interactions between a small molecule (ligand) and its biological target, typically a protein. nih.govnih.gov These methods provide detailed insights into the binding mode, binding affinity, and the dynamic behavior of the ligand-protein complex. nih.govnih.gov

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor. nih.gov For "this compound," docking studies could be used to explore its potential binding to a variety of protein targets. The process involves generating a large number of possible binding poses of the ligand within the active site of the protein and then using a scoring function to rank them. nih.gov A successful docking study can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the ligand-protein complex. tandfonline.comnih.gov For instance, the piperidine nitrogen could act as a hydrogen bond acceptor, while the fluorenyl group of the Fmoc moiety could engage in hydrophobic or π-stacking interactions with aromatic residues in the binding pocket. nih.gov

Molecular Dynamics (MD) Simulations provide a dynamic view of the ligand-protein complex over time. mdpi.com Starting from a docked pose, an MD simulation calculates the forces between all atoms in the system and uses these forces to simulate their motion. mdpi.com This allows for an assessment of the stability of the binding mode predicted by docking and can reveal conformational changes in both the ligand and the protein upon binding. mdpi.com For "this compound," an MD simulation could show how the flexible aminomethyl linker and the bulky Fmoc group adapt their conformations to fit within the binding site and how water molecules might mediate interactions between the ligand and the protein. nih.gov

Table 3: Key Interactions Identified from a Hypothetical Molecular Docking and MD Simulation Study of a Piperidine Derivative

| Type of Interaction | Interacting Ligand Group | Interacting Protein Residue |

| Hydrogen Bond | Piperidine Nitrogen | Aspartic Acid |

| Hydrogen Bond | Amide Carbonyl | Serine |

| Hydrophobic Interaction | Piperidine Ring | Leucine, Valine |

| π-π Stacking | Fluorenyl Group | Tyrosine, Phenylalanine |

| Cation-π Interaction | Protonated Piperidine Nitrogen | Tryptophan |

Note: This table illustrates the types of interactions that can be identified through molecular modeling and is not based on specific experimental data for "this compound."

In Silico Approaches to Predict Reactivity and Optimize Synthetic Pathways

In addition to studying biological interactions, computational methods can be employed to predict the chemical reactivity of molecules and to aid in the optimization of their synthetic routes.

Predicting Reactivity: The electronic properties calculated using quantum chemical methods, such as the distribution of charges and the energies of frontier molecular orbitals, can be used to predict the most likely sites for chemical reactions. ekb.eg For "this compound," these calculations could identify the most nucleophilic or electrophilic atoms, providing insights into its reactivity towards various reagents. For example, the piperidine nitrogen is expected to be a primary site for reactions with electrophiles. The lability of the Fmoc group under basic conditions is also a key aspect of its reactivity that can be studied computationally. activotec.com

Optimizing Synthetic Pathways: Computational tools can assist in the design of efficient synthetic routes through retrosynthetic analysis and reaction modeling. Retrosynthesis software can propose potential disconnections in the target molecule to identify simpler starting materials. Computational modeling of reaction mechanisms can help in understanding the factors that control the yield and selectivity of a particular synthetic step. nih.gov For a molecule like "this compound," this could involve modeling the key steps in its synthesis, such as the introduction of the aminomethyl group at the 2-position of the piperidine ring and the subsequent protection with the Fmoc group, to identify optimal reaction conditions. nih.govorganic-chemistry.org

Table 4: Illustrative In Silico Predictions for the Synthesis of a Piperidine Derivative

| Computational Approach | Predicted Outcome | Implication for Synthesis |

| Retrosynthetic Analysis | Identification of key synthons | Guides the overall synthetic strategy. |

| DFT Calculation of Reaction Barriers | Lower energy barrier for a specific catalyst | Suggests the most efficient catalyst for a reaction. |

| Modeling of Stereoselectivity | Prediction of the major stereoisomer | Helps in designing stereoselective synthetic steps. |

Note: The information in this table is representative of the application of in silico methods in synthetic chemistry and is not specific to "this compound."

Emerging Trends and Future Research Directions

Innovations in Asymmetric Synthesis of Chiral Piperidines

The creation of chiral piperidines with high enantiomeric purity is a critical challenge that has spurred significant innovation in synthetic methodology. nih.govthieme-connect.com Traditional approaches are being supplanted by more efficient and selective modern techniques.

Recent advancements have focused on the catalytic asymmetric hydrogenation of pyridine (B92270) derivatives. Transition metals like iridium, ruthenium, and rhodium, paired with chiral ligands, have proven effective for the stereoselective hydrogenation of pyridinium (B92312) salts and substituted pyridines. nih.gov For instance, iridium(I) catalysts with P,N-ligands have been used for the asymmetric hydrogenation of 2-substituted pyridinium salts. nih.gov Similarly, rhodium complexes have been employed for the dearomatization and hydrogenation of fluoropyridines to produce all-cis-(multi)fluorinated piperidines. nih.gov

Chemo-enzymatic strategies represent another frontier, merging the selectivity of biocatalysts with the practicality of chemical synthesis. nih.gov A notable approach involves a one-pot amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines into stereo-defined 3- and 3,4-substituted piperidines. nih.gov This method highlights the power of biocatalysis to achieve high stereoselectivity under mild conditions, a significant advantage for the synthesis of complex pharmaceutical intermediates. nih.govrsc.org

Modular strategies are also gaining traction, offering flexible routes to highly substituted chiral piperidines. One such strategy involves a scalable, chiral-pool synthesis of an orthogonally protected piperidine (B6355638) tricarboxylic acid diester, which can then undergo sequential functionalization using modern photocatalytic or transition metal-catalyzed methods. acs.org This approach allows for the rapid generation of diverse piperidine analogs from a common intermediate. acs.orgnews-medical.net Furthermore, novel intramolecular cyclization reactions, including gold-catalyzed dearomatization/cyclization and radical-mediated ring closures, have expanded the toolbox for constructing complex piperidine systems. mdpi.com

Table 1: Selected Catalytic Systems for Asymmetric Piperidine Synthesis This table is interactive. You can sort and filter the data.

| Catalyst System | Substrate Type | Key Feature | Reference |

|---|---|---|---|

| Iridium(I) with P,N-ligand | 2-Substituted Pyridinium Salts | High stereoselectivity in hydrogenation. | nih.gov |

| Rhodium(I) Complex | Fluoropyridines | Access to all-cis-(multi)fluorinated piperidines. | nih.gov |

| Ruthenium(II) Complex | Enamines (from Pyridines) | Key step in a double reduction strategy. | nih.govmdpi.com |

| Amine Oxidase/Ene Imine Reductase | N-substituted Tetrahydropyridines | Chemo-enzymatic cascade for high stereocontrol. | nih.gov |

| Gold(I) Catalyst | N-allenamides and Alkene-tethered Oximes | Direct assembly via annulation. | ajchem-a.com |

| Cobalt(II) Catalyst | Linear Amino-aldehydes | Radical intramolecular cyclization. | mdpi.com |

Advanced Fmoc Chemistry and Protecting Group Strategies

The 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of modern peptide synthesis and is increasingly used in the synthesis of other complex molecules containing amine functionalities. lgcstandards.compublish.csiro.au Its popularity stems from its base lability, allowing for removal under mild conditions that are orthogonal to many acid-labile protecting groups like tert-butyloxycarbonyl (Boc). numberanalytics.comtotal-synthesis.comamericanpeptidesociety.org

The standard procedure for Fmoc deprotection involves treatment with a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). wikipedia.orgamericanpeptidesociety.org However, this process is not without its challenges. Side reactions such as aspartimide formation in peptide synthesis can be promoted by the basic conditions. nih.gov Furthermore, prolonged exposure to piperidine can lead to epimerization at sensitive chiral centers. nih.gov

To address these issues, research has focused on developing advanced Fmoc deprotection strategies. One area of innovation is the use of alternative bases. Non-nucleophilic bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have been shown to be effective for Fmoc removal, particularly in the synthesis of thioamide-containing peptides where it can reduce epimerization and prevent the formation of piperidine adducts. nih.gov Another promising alternative is 3-(diethylamino)propylamine (B94944) (DEAPA), which has been identified as a greener and effective substitute for piperidine, minimizing the formation of diastereoisomers and other side products. rsc.org

The concept of orthogonality is central to complex molecule synthesis. aurigeneservices.com The Fmoc group is stable to acidic conditions, making it compatible with acid-labile side-chain protecting groups (e.g., t-Bu, Trt, Pbf), which are typically removed simultaneously at the end of the synthesis with trifluoroacetic acid (TFA). lgcstandards.comnih.gov Researchers have also developed variants of the Fmoc group with altered lability. For instance, attaching electron-withdrawing groups to the fluorenyl ring system can increase the acidity of the C9 proton, making the protecting group more susceptible to cleavage under milder basic conditions. total-synthesis.com

Table 2: Comparison of Bases for Fmoc Deprotection This table is interactive. You can sort and filter the data.

| Base | Concentration/Solvent | Advantages | Disadvantages | Reference |

|---|---|---|---|---|

| Piperidine | 20% in DMF | Standard, well-established, effective. | Can cause side reactions (e.g., aspartimide formation, epimerization). | americanpeptidesociety.orgnih.gov |

| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) | 2% in DMF | Non-nucleophilic, reduces epimerization in certain cases. | Harsher condition, does not scavenge dibenzofulvene. | nih.gov |

| 3-(Diethylamino)propylamine (DEAPA) | N-octyl-pyrrolidone | Greener alternative, minimizes diastereoisomer formation. | Less established than piperidine. | rsc.org |

| Morpholine | 50% in DMF | Milder conditions, used for sensitive substrates. | Slower deprotection rates compared to piperidine. | nih.gov |

Integration with Flow Chemistry and Automated Synthesis Platforms

The demand for efficient and reproducible synthesis of complex molecules has driven the integration of automated platforms and flow chemistry. Solid-phase peptide synthesis (SPPS), which heavily relies on Fmoc chemistry, has long benefited from automation, enabling the stepwise assembly of long peptide chains with minimal manual intervention. aurigeneservices.com This technology allows for precise control over reaction times and washing steps, which is crucial for achieving high purity in the final product. lgcstandards.com

More recently, flow chemistry has emerged as a powerful tool for the synthesis of heterocyclic compounds, including piperidines. Continuous flow reactors offer advantages such as enhanced heat and mass transfer, improved safety for hazardous reactions, and the potential for straightforward scaling. A practical continuous flow reaction has been developed for the synthesis of enantioenriched α-substituted piperidines from N-(tert-butylsulfinyl)-bromoimine and Grignard reagents, achieving good yields and high diastereoselectivities within minutes. organic-chemistry.org The application of such technologies to the synthesis of building blocks like 2-N-Fmoc-aminomethyl piperidine could significantly streamline their production.

The convergence of Fmoc protecting group strategies with automated and flow synthesis platforms represents a significant trend. Automating the entire process, from the synthesis of the protected building block to its incorporation into a larger molecule, promises to accelerate drug discovery and development by enabling rapid library synthesis and process optimization.

Exploration of Novel Chemical Biology and Materials Science Applications

The piperidine ring is a privileged scaffold in medicinal chemistry, and its derivatives are investigated for a wide range of biological activities, including as antagonists for receptors like the M3 muscarinic and 5-ht5A serotonin (B10506) receptors. researchgate.netsigmaaldrich.com The introduction of a protected aminomethyl group, as in this compound, provides a versatile handle for further functionalization. After deprotection, the resulting primary amine can be used to attach a variety of moieties, including fluorescent labels, affinity tags, or pharmacophores, facilitating studies in chemical biology. The piperidine moiety itself can modulate physicochemical properties, improve pharmacokinetic profiles, and enhance biological activity and selectivity. thieme-connect.com

In materials science, functionalized piperidines are being explored for the creation of novel bioactive materials. For example, piperidine derivatives have been incorporated into sodium alginate/poly(vinyl alcohol) films. nih.gov These bioactive films show promise for applications in fighting microbial infections and could be used for the controlled release of therapeutic molecules. nih.gov The Fmoc-protected aminomethyl group serves as a latent reactive site that, after deprotection on a surface or within a polymer matrix, could be used to covalently link the material to proteins, peptides, or other biomolecules, creating advanced functional materials for tissue engineering, diagnostics, or drug delivery.

常见问题

Q. What is the role of 2-N-Fmoc-aminomethyl piperidine in Fmoc solid-phase peptide synthesis (SPPS)?

The Fmoc (9-fluorenylmethoxycarbonyl) group in this compound acts as a temporary protecting group for the amine functionality during peptide chain elongation. Deprotection is achieved using secondary amines like piperidine (20% v/v in DMF), which cleave the Fmoc group via a β-elimination mechanism . This compound is particularly useful for introducing piperidine-derived structural motifs into peptides, such as constrained backbones or chiral centers, which can influence peptide conformation and biological activity .

Q. What are the critical handling and storage requirements for this compound?

The compound should be stored at 2–8°C in a dry environment to prevent hydrolysis of the Fmoc group. Handling requires personal protective equipment (gloves, goggles) and a fume hood due to the toxicity of piperidine and sensitivity of the Fmoc group to moisture . Purity should be verified via HPLC (>97%) before use, as impurities can lead to incomplete coupling or side reactions .

Q. How is this compound characterized analytically?

Key characterization methods include:

- Optical rotation : To confirm enantiopurity (e.g., [α]²²/D = −23° in DMF) .

- Melting point : 153–158°C (deviations indicate impurities) .

- NMR and MS : For structural validation (e.g., ¹H/¹³C NMR peaks for Fmoc and piperidine protons; [M+H]+ in mass spectrometry) .

Advanced Research Questions

Q. How can diketopiperazine (DKP) formation during Fmoc deprotection be mitigated?

DKP formation, a common side reaction during Fmoc removal, arises from intramolecular cyclization of dipeptides. Strategies include:

- Using 4-methylpiperidine (4MP) instead of piperidine, which reduces cyclization due to steric hindrance .

- Shortening deprotection time (e.g., 2 × 2 min in microwave-assisted SPPS) to limit exposure to basic conditions .

- Incorporating bulky residues (e.g., Aib) adjacent to piperidine to sterically block cyclization .

Q. How can computational models guide structural optimization of piperidine-containing peptides?

Quantitative Structure-Activity Relationship (QSAR) models and ADMET predictors (e.g., ADMET Predictor™) can correlate piperidine modifications with pharmacokinetic properties. For example:

- Hydrophobicity parameters (logP) predict blood-brain barrier penetration for CNS-targeted peptides .

- Molecular dynamics simulations assess conformational stability of piperidine-constrained peptides .

- Docking studies evaluate interactions with targets like serotonin transporters (SERT) or ion channels .

Q. What alternatives to piperidine are effective for Fmoc deprotection in sensitive sequences?

Piperidine alternatives include:

Q. How is this compound used to synthesize unnatural amino acids?

The compound serves as a precursor for Fmoc-protected unnatural amino acids (e.g., Fmoc-β-(2-pyridyl)-Ala-OH). Key steps:

Q. How does stereochemistry at the piperidine ring affect peptide activity?

The (R) or (S) configuration of this compound influences peptide conformation and target binding. For example:

- (R)-isomers enhance α-helix stabilization in antimicrobial peptides .

- (S)-isomers improve selectivity for G-protein-coupled receptors (GPCRs) due to altered hydrogen-bonding networks . Stereochemical analysis requires chiral HPLC or circular dichroism (CD) spectroscopy .

Methodological Considerations

- Experimental Design : Use orthogonal protection (e.g., Alloc for side chains) to avoid premature deprotection .

- Data Contradictions : Discrepancies in bioactivity may arise from batch-to-batch variability in piperidine enantiopurity—validate via chiral analysis .

- Troubleshooting : Incomplete coupling? Pre-activate the amino acid with PyBOP/NMM and extend reaction time to 1 hour .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。